(S)-Zovegalisib

Beschreibung

Eigenschaften

CAS-Nummer |

2733573-94-7 |

|---|---|

Molekularformel |

C29H14ClF5N6O2 |

Molekulargewicht |

608.9 g/mol |

IUPAC-Name |

N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C29H14ClF5N6O2/c30-21-3-1-16(31)10-19(21)26-25-20(28(43)40-26)7-13(18-2-4-24-37-12-38-41(24)23(18)11-36)8-22(25)39-27(42)14-5-15(29(33,34)35)9-17(32)6-14/h1-10,12,26H,(H,39,42)(H,40,43)/t26-/m0/s1 |

InChI-Schlüssel |

VYWRYBZVVSPTQN-SANMLTNESA-N |

Isomerische SMILES |

C1=CC(=C(C=C1F)[C@H]2C3=C(C=C(C=C3NC(=O)C4=CC(=CC(=C4)F)C(F)(F)F)C5=C(N6C(=NC=N6)C=C5)C#N)C(=O)N2)Cl |

Kanonische SMILES |

C1=CC(=C(C=C1F)C2C3=C(C=C(C=C3NC(=O)C4=CC(=CC(=C4)F)C(F)(F)F)C5=C(N6C(=NC=N6)C=C5)C#N)C(=O)N2)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Making of a Precision Inhibitor: A Technical Overview of (S)-Zovegalisib's Discovery and Synthesis

For Immediate Release

This whitepaper provides an in-depth technical guide to the discovery and synthesis of (S)-Zovegalisib (also known as RLY-2608), a first-in-class, orally active, allosteric, and mutant-selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the methodologies and data that have defined this promising anti-cancer agent.

This compound was developed to address the challenge of targeting PIK3CA-mutant cancers, which are prevalent in a significant portion of hormone receptor-positive breast cancers, without the toxicities associated with the inhibition of wild-type (WT) PI3Kα. Traditional orthosteric PI3Kα inhibitors often lead to side effects like hyperglycemia due to their lack of selectivity. The discovery of this compound represents a significant advancement in precision medicine, leveraging a deep understanding of molecular dynamics to create a highly selective inhibitor.[1]

Discovery Process: A Fusion of Computational and Experimental Approaches

The discovery of this compound was a multi-faceted process that began with the use of molecular dynamics simulations and cryo-electron microscopy to identify an allosteric network that explains the activation of PI3Kα by mutations. This foundational knowledge enabled a DNA-encoded library screen, which, in conjunction with electron microscopy-optimized constructs and an orthosteric-blocking compound, led to the identification of RLY-2608.

The overall workflow for the discovery of this compound is outlined below:

Mechanism of Action: Allosteric Inhibition of Mutant PI3Kα

This compound functions as an allosteric inhibitor, meaning it binds to a site on the PI3Kα enzyme that is distinct from the active, or orthosteric, site.[2] This unique mechanism of action is key to its selectivity for mutant forms of the enzyme. By targeting a cryptic pocket near the ATP-binding site, this compound effectively inhibits the activity of the mutated PI3Kα, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[2]

The PI3K/Akt/mTOR pathway is a critical signaling cascade in many cancers. This compound's targeted inhibition of mutant PI3Kα disrupts this pathway, as illustrated below:

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. While the full, detailed synthesis is proprietary, a general overview of the synthetic strategy can be described as the assembly of key heterocyclic fragments.

A detailed, step-by-step synthetic protocol is not publicly available in the reviewed literature. Commercial vendors offer custom synthesis of this compound.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Selectivity vs. WT | Reference |

| PI3Kα (H1047R) | Biochemical | <10 | 8-12x | [5] |

| PI3Kα (E542K) | Biochemical | <10 | 8-12x | [5] |

| PI3Kα (E545K) | Biochemical | <10 | 8-12x | [5] |

| PI3Kα (WT) | Biochemical | - | - | [5] |

| PI3Kβ | Biochemical | >1000-fold vs. mutant PI3Kα | >1000x | [5] |

| PI3Kδ | Biochemical | >1000-fold vs. mutant PI3Kα | >1000x | [5] |

| PI3Kγ | Biochemical | >1000-fold vs. mutant PI3Kα | >1000x | [5] |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Dosing | Outcome | Reference |

| PIK3CA-mutant | 25-100 mg/kg, p.o., twice a day for 50 days | Tumor inhibition with reduced impact on insulin levels | [3] |

| HSC-2 (Balb/c nude female mice) | 12.5-100 mg/kg, p.o., single dose for 4 days | Potent tumor growth inhibition | [3] |

| Kinase and helical domain mutant models | Not specified | Marked regressions or stasis | [5] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following provides an overview of the methodologies used in the preclinical evaluation of this compound.

Biochemical Assays

-

Objective: To determine the in vitro potency and selectivity of this compound against various PI3K isoforms and mutants.

-

General Protocol:

-

Recombinant PI3K enzymes (wild-type and mutant) are incubated with the inhibitor at varying concentrations.

-

The kinase reaction is initiated by the addition of ATP and a lipid substrate (e.g., PIP2).

-

The production of the phosphorylated product (PIP3) is measured using a suitable detection method, such as a luminescence-based assay or mass spectrometry.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[5]

-

Cell-Based Assays

-

Objective: To assess the effect of this compound on cell proliferation and downstream signaling in cancer cell lines with PIK3CA mutations.

-

General Protocol:

-

PIK3CA mutant cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 5 days).[3]

-

Cell proliferation is measured using assays such as CellTiter-Glo®.

-

To assess downstream signaling, protein lysates are collected and analyzed by Western blot for levels of phosphorylated Akt (pAkt).[3]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in animal models.

-

General Protocol:

-

Human cancer cells with known PIK3CA mutations are implanted into immunocompromised mice (e.g., nude mice).

-

Once tumors are established, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at various dose levels and schedules.[3]

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pAkt).

-

Tolerability is assessed by monitoring body weight and overall animal health.[5]

-

Conclusion

This compound is a testament to the power of integrating computational and experimental approaches in modern drug discovery. Its unique allosteric mechanism of action and high selectivity for mutant PI3Kα offer the potential for a more effective and better-tolerated treatment for patients with PIK3CA-mutant cancers. The preclinical data presented here provide a strong rationale for its ongoing clinical development.

References

- 1. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

A First-in-Class Allosteric Mutant-Selective PI3Kα Inhibitor

An In-depth Technical Guide to (S)-Zovegalisib (RLY-2608)

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as RLY-2608, is a pioneering, orally active, allosteric inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] Developed by Relay Therapeutics, this compound is engineered to selectively target cancer-associated mutations in the PIK3CA gene, which are highly prevalent in various solid tumors, including up to 40% of hormone receptor-positive (HR+) breast cancers.[3][4] Unlike traditional orthosteric inhibitors that bind to the highly conserved ATP pocket and inhibit both wild-type (WT) and mutant forms of PI3Kα, this compound's allosteric mechanism provides a high degree of selectivity for mutant PI3Kα.[3][5] This innovative approach aims to decouple the potent antitumor activity from the dose-limiting toxicities, such as hyperglycemia and hyperinsulinemia, that are commonly associated with the inhibition of WT PI3Kα.[3][4]

Chemical Structure and Properties

This compound is the S-enantiomer of Zovegalisib.[1] Its chemical identity and key physicochemical properties are summarized below.

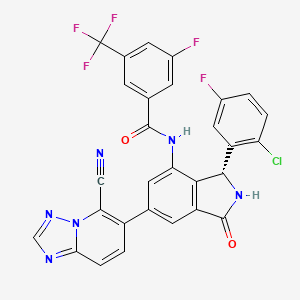

Chemical Structure:

(Image source: MedChemExpress)

| Property | Value |

| IUPAC Name | N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[3][6][7]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide[8] |

| Molecular Formula | C₂₉H₁₄ClF₅N₆O₂[9] |

| Molecular Weight | 608.91 g/mol [9] |

| CAS Number | 2733573-93-6[1] |

| SMILES | O=C1N--INVALID-LINK--C(C1=C3)=C(NC(C4=CC(F)=CC(C(F)(F)F)=C4)=O)C=C3C5=C(C#N)N6C(C=C5)=NC=N6[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound is a first-in-class allosteric inhibitor that selectively binds to a novel cryptic pocket in mutant PI3Kα.[3][5] This binding event stabilizes an inactive conformation of the enzyme, thereby inhibiting its kinase activity. The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, mutations in PIK3CA lead to constitutive activation of PI3Kα, driving oncogenesis. By selectively inhibiting the mutant enzyme, this compound effectively downregulates the PI3K/AKT/mTOR signaling pathway in cancer cells while sparing the wild-type PI3Kα that is essential for normal physiological processes, such as glucose homeostasis.[3][10]

Preclinical and Clinical Development

This compound has demonstrated promising preclinical activity, showing potent and selective inhibition of mutant PI3Kα in biochemical and cellular assays.[11] In vivo studies using xenograft models of human cancers with PIK3CA mutations have shown significant tumor growth inhibition without the adverse effects on glucose metabolism observed with non-selective PI3Kα inhibitors.[3]

These encouraging preclinical findings have led to the initiation of the first-in-human Phase 1/2 clinical trial, ReDiscover (NCT05216432).[6][7] This study is evaluating the safety, tolerability, and preliminary efficacy of this compound as a monotherapy in patients with advanced solid tumors harboring PIK3CA mutations, and in combination with fulvestrant in patients with HR+, HER2- advanced breast cancer.[6]

Key Experimental Protocols

Biochemical Assays for PI3Kα Inhibition

Objective: To determine the in vitro potency and selectivity of this compound against wild-type and mutant PI3Kα.

Methodology:

-

Enzyme Activity Assay: The kinase activity of recombinant human PI3Kα (wild-type and various mutants, e.g., H1047R, E542K, E545K) is measured using a biochemical assay that detects the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

IC₅₀ Determination: Serial dilutions of this compound are incubated with the PI3Kα enzyme, ATP, and the lipid substrate PIP2. The reaction is allowed to proceed for a defined period, and the amount of PIP3 generated is quantified, often using a luminescence-based or fluorescence-based detection method. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation:

| Enzyme | This compound IC₅₀ (nM) |

| PI3Kα WT | ~48 |

| PI3Kα H1047R | ~4 |

| PI3Kα E542K | <10 |

| PI3Kα E545K | <10 |

(Data compiled from multiple sources indicating high potency against mutants with selectivity over wild-type)[11]

Cellular Assays for PI3K Pathway Inhibition

Objective: To assess the ability of this compound to inhibit PI3K signaling and cell proliferation in cancer cell lines.

Methodology:

-

pAKT Western Blotting or HTRF: PIK3CA-mutant (e.g., T47D, MCF7) and wild-type cancer cell lines are treated with increasing concentrations of this compound for a specified time (e.g., 2 hours).[3] Cells are then lysed, and the levels of phosphorylated AKT (pAKT), a downstream marker of PI3K activity, are measured by Western blotting or a high-throughput method like Homogeneous Time-Resolved Fluorescence (HTRF).

-

Cell Viability/Proliferation Assay: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for an extended period (e.g., 3-5 days).[2] Cell viability is assessed using assays such as CellTiter-Glo® (CTG), which measures ATP levels as an indicator of metabolically active cells.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy and tolerability of this compound in animal models of PIK3CA-mutant cancer.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells harboring PIK3CA mutations (e.g., T47D, MCF7).[3]

-

Drug Administration: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups and receive this compound (e.g., 25-100 mg/kg, orally, twice daily), a vehicle control, or a comparator drug.[2]

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pAKT levels).

-

Metabolic Monitoring: To assess the impact on glucose homeostasis, blood samples are collected to measure glucose and insulin levels.[3]

Data Presentation:

| Xenograft Model | Treatment | Outcome |

| T47D (H1047R) | This compound (100 mg/kg, BID) | Significant tumor growth inhibition |

| MCF7 (E545K) | This compound (100 mg/kg, BID) | Significant tumor growth inhibition |

(Representative data based on preclinical findings)[3]

Conclusion

This compound (RLY-2608) represents a significant advancement in the targeted therapy of PIK3CA-mutant cancers. Its unique allosteric mechanism of action confers high selectivity for mutant PI3Kα, offering the potential for a wider therapeutic window compared to conventional orthosteric inhibitors. The robust preclinical data and the ongoing clinical evaluation underscore the promise of this compound as a novel and effective treatment for a large population of cancer patients with limited therapeutic options. Further clinical investigation will be crucial to fully elucidate its efficacy and safety profile.

References

- 1. relaytx.com [relaytx.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Item - Supplemental Text from Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 4. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. relaytx.com [relaytx.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ASCO Meetings [meetings.asco.org]

- 10. targetedonc.com [targetedonc.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Allosteric Inhibition of PI3Kα by (S)-Zovegalisib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Zovegalisib (also known as RLY-2608), a first-in-class, orally active, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] It is specifically designed to be selective for mutant forms of PI3Kα, a critical signaling protein frequently implicated in various cancers.[3][4] This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The PI3Kα Pathway and the Advent of Allosteric Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of crucial cellular processes, including cell growth, proliferation, metabolism, and survival.[5][6][7] The PI3K family is divided into three classes; Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[8] The p110α catalytic subunit, encoded by the PIK3CA gene, is one of the most frequently mutated genes in human cancers, such as breast, ovarian, and urothelial cancers.[6][8] These mutations lead to the hyperactivation of the PI3Kα pathway, promoting tumorigenesis.[9]

Conventional PI3Kα inhibitors are orthosteric, competing with ATP at the kinase domain.[10] While effective, these inhibitors often lack selectivity for mutant PI3Kα over its wild-type (WT) form, leading to off-target toxicities like hyperglycemia and rash, which can limit their therapeutic window.[10] this compound represents a paradigm shift by functioning as an allosteric inhibitor. It targets a cryptic pocket away from the ATP-binding site, allowing for high selectivity against mutant PI3Kα while sparing the wild-type enzyme, thereby potentially mitigating the adverse effects associated with orthosteric inhibitors.[10]

Mechanism of Allosteric Inhibition

This compound is a potent, allosteric inhibitor that selectively targets both helical and kinase domain mutants of PI3Kα.[11] Unlike ATP-competitive inhibitors, it binds to a cryptic pocket near the ATP-binding site.[10] This allosteric modulation inhibits the kinase activity of the mutant PI3Kα enzyme. This unique mechanism of action confers high selectivity for mutant over wild-type PI3Kα and other PI3K isoforms.[11] This selectivity is crucial for decoupling the anti-tumor activity from the side effects caused by the inhibition of wild-type PI3Kα, such as hyperinsulinemia.[1][2]

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified against various PI3Kα mutants and other PI3K isoforms. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, demonstrates its high potency and selectivity.[12]

| Target Enzyme | IC50 (nM) | Selectivity vs. WT | Assay Type |

| PI3Kα (H1047R) | 4 | 12-fold | Kinase Assay |

| PI3Kα (Wild-Type) | ~48 | - | Kinase Assay |

| Other PI3K Isoforms | Low | High | Not specified |

Note: The IC50 value for PI3Kα (Wild-Type) is estimated based on the 12-fold selectivity mentioned for the H1047R mutant.[11] Data for other specific mutants and isoforms were not available in the provided search results.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, growth, and survival.[6] Upon activation by growth factors, PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the kinase AKT. Activated AKT then phosphorylates a variety of substrates, leading to the activation of mTOR and other effectors that drive cellular proliferation and inhibit apoptosis.[6][13] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[6] this compound allosterically inhibits the catalytic activity of mutant PI3Kα, thereby blocking the entire downstream signaling cascade.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

This assay is used to determine the IC50 value of this compound against recombinant PI3Kα enzymes. It measures the production of PIP3, the product of the kinase reaction.

Methodology:

-

Assay Plate Preparation: Serially diluted this compound and a vehicle control (DMSO) are added to the wells of a 384-well plate.[14]

-

Enzyme Addition: Recombinant PI3Kα enzyme (wild-type or mutant) is added to each well.[14]

-

Pre-incubation: The plate is incubated for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]

-

Reaction Initiation: A mixture of the substrate (PIP2) and ATP is added to initiate the kinase reaction.[14]

-

Incubation: The reaction proceeds for a defined period (e.g., 60 minutes) at room temperature.[14]

-

Detection: The reaction is stopped, and detection reagents are added. The HTRF signal, which is inversely proportional to the amount of PIP3 produced, is measured using a plate reader.[14]

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the data are plotted to determine the IC50 value.[14]

Caption: Workflow for an in vitro HTRF-based PI3Kα kinase assay.

A. Western Blotting for Phospho-AKT (p-AKT) Assessment

This method is used to confirm target engagement within the cell by measuring the levels of phosphorylated AKT, a key downstream effector of PI3Kα.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines with known PIK3CA mutations (e.g., MCF7, T47D) are cultured to 70-80% confluency in 6-well plates.[15][16] The cells are then treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 2 hours).[15]

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA Protein Assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.[15]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-AKT (e.g., Ser473), total AKT, and a loading control (e.g., β-actin).[15]

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an ECL substrate and an imaging system.[15]

-

Analysis: The intensity of the p-AKT band is normalized to total AKT and the loading control to determine the effect of the inhibitor.

B. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture after treatment with the inhibitor to determine its effect on cell proliferation and survival.

Methodology:

-

Cell Seeding: Cells are seeded at a desired density in 96-well plates and allowed to adhere overnight.[15]

-

Inhibitor Treatment: Cells are treated with a serial dilution of this compound for a prolonged period (e.g., 72 hours).[15]

-

Reagent Addition: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).[15]

-

Signal Measurement: After a brief incubation to stabilize the signal, luminescence is measured with a luminometer.[15]

-

Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Caption: General experimental workflow for characterizing a PI3Kα inhibitor in cell lines.

Preclinical Antitumor Activity

In preclinical studies, this compound has demonstrated potent anti-tumor activity. In xenograft mouse models bearing PIK3CA-mutant tumors, oral administration of this compound led to significant tumor growth inhibition and regression.[1] A key finding from these studies is that this compound achieves this anti-tumor efficacy with minimal impact on insulin levels, a significant advantage over non-selective PI3Kα inhibitors.[1][11]

Conclusion

This compound is a pioneering allosteric inhibitor of PI3Kα that exhibits high potency and selectivity for cancer-driving mutant forms of the enzyme. Its unique mechanism of action allows for effective inhibition of the PI3K/AKT/mTOR signaling pathway in tumor cells while sparing wild-type PI3Kα, thereby avoiding common toxicities like hyperglycemia. The robust preclinical data, demonstrating significant tumor regression without adverse metabolic effects, position this compound as a highly promising therapeutic candidate for the treatment of PIK3CA-mutated cancers.[10] Further clinical investigation is underway to fully elucidate its therapeutic potential.[1][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. zovegalisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. zovegalisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer [mdpi.com]

- 8. Activation of PI3Kα by physiological effectors and by oncogenic mutations: structural and dynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. RLY-2608 (Zovegalisib) | PI3Kα mutants inhibitor | Probechem Biochemicals [probechem.com]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

(S)-Zovegalisib: A Technical Guide to its Selectivity for PIK3CA Mutations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core selectivity of (S)-Zovegalisib (RLY-2608), a first-in-class, orally active, allosteric, and mutant-selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα), encoded by the PIK3CA gene. As oncogenic mutations in PIK3CA are highly prevalent in various solid tumors, particularly in hormone receptor-positive (HR+) breast cancer, isoform- and mutant-selective inhibition presents a promising therapeutic strategy to mitigate toxicities associated with wild-type PI3Kα inhibition, such as hyperglycemia.[1][2][3] This document provides a comprehensive overview of the quantitative selectivity data, detailed experimental methodologies, and relevant biological pathways associated with this compound.

Data Presentation: Quantitative Selectivity of this compound

The selectivity of this compound has been characterized through extensive biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its preferential inhibition of major PIK3CA hotspot mutations over the wild-type (WT) enzyme and other PI3K isoforms.

Table 1: Biochemical Potency and Selectivity of this compound against PIK3CA Variants

| Target | This compound IC50 (nM) | Selectivity vs. WT PI3Kα |

| PIK3CA H1047R (Kinase Domain) | <10 | 8-12x |

| PIK3CA E545K (Helical Domain) | <10 | 8-12x |

| PIK3CA E542K (Helical Domain) | <10 | 8-12x |

| PIK3CA WT | ~50 | 1x |

Data are estimated from published biochemical assay results.[4][5]

Table 2: Isoform Selectivity of this compound

| PI3K Isoform | This compound Fold Selectivity vs. PIK3CA mutants |

| PI3Kβ | >1000x |

| PI3Kδ | >1000x |

| PI3Kγ | >1000x |

This compound demonstrates high selectivity for the α-isoform over other class I PI3K isoforms.[4]

Table 3: Kinome-wide Selectivity Profile of this compound

| Parameter | Result |

| Kinases Screened | 322 |

| Concentration of this compound | 10 µM |

| Kinases with >50% Inhibition | PI3Kα |

Kinome scan data reveals that this compound is a highly selective inhibitor, with minimal off-target activity against a broad panel of kinases.[1][4]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's selectivity.

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant PI3Kα, as well as other PI3K isoforms.

Materials:

-

Recombinant full-length PI3Kα (WT, H1047R, E542K, E545K), PI3Kβ, PI3Kδ, and PI3Kγ enzymes.

-

This compound.

-

ATP.

-

PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate.

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the respective PI3K enzyme to the wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 values using a four-parameter logistic regression model.

Cellular pAKT HTRF Assay

Objective: To assess the cellular potency and selectivity of this compound by measuring the inhibition of phosphorylated AKT (pAKT), a downstream effector of PI3K signaling.

Materials:

-

Isogenic MCF10A cell lines expressing WT or mutant PIK3CA (H1047R, E545K, E542K).

-

Breast cancer cell lines with endogenous PIK3CA mutations (e.g., T47D, MCF7).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer.

-

HTRF® (Homogeneous Time-Resolved Fluorescence) pAKT (Ser473) assay kit (e.g., from Revvity).[1][6]

Procedure (Two-Plate Protocol):

-

Seed the isogenic MCF10A or breast cancer cell lines into 96-well cell culture plates and culture overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified duration (e.g., 2 hours).

-

Aspirate the culture medium and lyse the cells by adding the HTRF lysis buffer.

-

Incubate the plate at room temperature with gentle shaking to ensure complete lysis.

-

Transfer the cell lysates to a 384-well low-volume detection plate.

-

Add the HTRF pAKT detection reagents (Europium cryptate-labeled anti-pAKT(Ser473) antibody and XL665-labeled anti-total AKT antibody) to the wells.

-

Incubate the plate in the dark at room temperature for the recommended time (e.g., 4 hours to overnight).

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of pAKT inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in mouse models bearing human tumors with PIK3CA mutations.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

-

PIK3CA-mutant human cancer cell lines (e.g., MCF7 [E545K], T47D [H1047R], or patient-derived xenograft models).

-

Matrigel or other appropriate vehicle for cell injection.

-

This compound formulated for oral administration.

-

Calipers for tumor measurement.

Procedure:

-

Culture the selected cancer cell line to the desired confluence.

-

Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.

-

Subcutaneously implant the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Administer this compound orally at various dose levels and schedules (e.g., once or twice daily). The control group receives the vehicle.

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

- 1. revvity.com [revvity.com]

- 2. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. relaytx.com [relaytx.com]

- 5. relaytx.com [relaytx.com]

- 6. revvity.com [revvity.com]

(S)-Zovegalisib (RLY-2608): A Preclinical In-Depth Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Zovegalisib (also known as RLY-2608) is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key findings from in vitro and in vivo studies. The document details its mechanism of action, efficacy in tumor models, and its notable characteristic of inhibiting tumor growth with minimal impact on insulin levels, a significant advantage over conventional PI3Kα inhibitors. While specific quantitative pharmacokinetic parameters are not publicly available, this guide presents available data and representative experimental protocols to inform further research and development.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cell growth, proliferation, survival, and metabolism. The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, particularly in breast cancer. These mutations lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, driving tumorigenesis.

This compound is a novel small molecule inhibitor designed to selectively target mutant forms of PI3Kα, sparing the wild-type (WT) enzyme. This selectivity is achieved through an allosteric mechanism of inhibition. The key advantage of this approach is the potential to mitigate on-target toxicities associated with WT PI3Kα inhibition, such as hyperglycemia and rash, which are common dose-limiting side effects of non-selective PI3Kα inhibitors.

Pharmacodynamics

Mechanism of Action

This compound is an allosteric inhibitor that selectively binds to a cryptic pocket in mutant PI3Kα. This binding stabilizes an inactive conformation of the enzyme, thereby preventing its catalytic activity. By specifically targeting mutant PI3Kα, this compound inhibits the downstream signaling cascade, including the phosphorylation of AKT, a key mediator of the PI3K pathway.

In Vitro Activity

This compound has demonstrated potent and selective inhibition of proliferation in cancer cell lines harboring PIK3CA mutations.

| Cell Line | Cancer Type | PIK3CA Mutation | Activity |

| Various | Breast, etc. | Hotspot mutations | Inhibition of proliferation and phosphorylated AKT (pAKT) |

Table 1: Summary of In Vitro Activity of this compound.

In Vivo Pharmacodynamics & Efficacy

Preclinical studies in xenograft models have shown that oral administration of this compound leads to significant tumor growth inhibition in tumors with PIK3CA mutations. A key finding from these studies is the minimal impact on insulin levels, suggesting a reduced risk of hyperglycemia compared to non-selective PI3Kα inhibitors.

| Animal Model | Tumor Type | PIK3CA Mutation | Dosing Regimen | Efficacy Outcome | Impact on Insulin |

| Balb/c nude female mice | HSC-2 tumor xenograft | Not specified | 12.5-100 mg/kg, p.o., single dose for 4 days | Potent tumor growth inhibition | Not specified |

| Tumor xenograft mice models | Not specified | Not specified | 25-100 mg/kg, p.o., twice a day for 50 days | Tumor inhibition | Reduced impact on insulin levels |

| PIK3CA-mutant xenograft mice models | Not specified | Mutant | Not specified | Tumor growth inhibition | Minimal impact on insulin |

Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound in preclinical species are not publicly available. However, based on the available information, the following characteristics can be summarized:

-

Absorption: this compound is orally active, indicating it is absorbed from the gastrointestinal tract.

-

Distribution, Metabolism, and Excretion (ADME): Specific details on the distribution, metabolism, and excretion pathways have not been disclosed in the reviewed literature.

Experimental Protocols

The following are representative, detailed protocols for key experiments typically conducted in the preclinical evaluation of a compound like this compound.

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a PIK3CA-mutant cancer xenograft model.

Materials:

-

PIK3CA-mutant human cancer cell line (e.g., MCF-7, T47D)

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Calipers

-

Standard animal housing and care facilities

Procedure:

-

Cell Culture: Culture the cancer cells under standard conditions.

-

Tumor Implantation: Harvest cells and resuspend in a 1:1 mixture of media and Matrigel. Subcutaneously inject approximately 5 x 106 cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers three times a week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined size, or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis.

Western Blot Analysis of pAKT in Tumor Tissue

Objective: To assess the in vivo inhibition of PI3K signaling by measuring the levels of phosphorylated AKT (pAKT) in tumor tissues from treated animals.

Materials:

-

Excised tumor tissues

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-pAKT Ser473, anti-total AKT, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Homogenize tumor tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against pAKT overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., GAPDH) to normalize the pAKT signal.

Conclusion

This compound is a promising, next-generation PI3Kα inhibitor with a unique mechanism of action that confers selectivity for mutant forms of the enzyme. Preclinical data strongly support its potential as an effective anti-cancer agent, particularly in tumors harboring PIK3CA mutations. The key differentiator for this compound is its ability to inhibit tumor growth without significantly impacting glucose homeostasis, a critical improvement over existing PI3Kα inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic profile and to continue its clinical development. This guide provides a foundational understanding of the preclinical characteristics of this compound for the scientific community.

The Anti-Tumor Activity of (S)-Zovegalisib: An In-Depth Technical Guide

(S)-Zovegalisib (RLY-2608) is a first-in-class, orally bioavailable, allosteric, and mutant-selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1][2] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo anti-tumor activity of this compound, targeting researchers, scientists, and drug development professionals. The document details the experimental methodologies, presents quantitative data in a structured format, and visualizes key biological pathways and workflows.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Mutations in the PIK3CA gene, which encodes the p110α subunit of PI3K, are among the most common oncogenic drivers in solid tumors, particularly in breast cancer.[5] this compound was developed to selectively inhibit mutant forms of PI3Kα, thereby sparing the wild-type (WT) enzyme and potentially mitigating the on-target toxicities, such as hyperglycemia, associated with non-selective PI3Kα inhibitors.[1][2]

Mechanism of Action

This compound allosterically binds to a novel pocket of the PI3Kα enzyme, exhibiting preferential inhibition of mutant PI3Kα over the wild-type form. This selective inhibition leads to the downstream suppression of the PI3K/Akt/mTOR signaling cascade, ultimately resulting in reduced cancer cell proliferation and tumor growth.[6][7]

Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis and cell growth. This compound's inhibition of mutant PI3Kα blocks the production of PIP3, thereby attenuating the entire downstream signaling cascade.

In Vitro Anti-Tumor Activity

The in vitro efficacy of this compound was evaluated through its ability to inhibit downstream signaling and reduce the viability of cancer cell lines harboring PIK3CA mutations.

Inhibition of pAKT Signaling

The inhibitory activity of this compound on the PI3K pathway was assessed by measuring the phosphorylation of Akt (pAkt), a key downstream effector.

| Cell Line | PIK3CA Mutation | This compound IC50 (nM) for pAKT Inhibition |

| T47D | H1047R | 1.2 |

| MCF7 | E545K | 2.5 |

| SUM149 | H1047R | 3.1 |

Table 1: In Vitro pAKT Inhibition by this compound in PIK3CA-Mutant Breast Cancer Cell Lines. Data extracted from Varkaris et al., Cancer Discovery, 2024.

Cell Viability Assays

The anti-proliferative effect of this compound was determined using cell viability assays in various cancer cell lines.

| Cell Line | PIK3CA Mutation | This compound IC50 (nM) for Cell Viability |

| T47D | H1047R | 25 |

| MCF7 | E545K | 40 |

| SUM149 | H1047R | 55 |

Table 2: In Vitro Cell Viability Inhibition by this compound in PIK3CA-Mutant Breast Cancer Cell Lines. Data extracted from Varkaris et al., Cancer Discovery, 2024.

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound in vivo was demonstrated in mouse xenograft models of human cancers with PIK3CA mutations.

| Xenograft Model | PIK3CA Mutation | Treatment | Tumor Growth Inhibition (%) |

| T47D (Breast Cancer) | H1047R | This compound (50 mg/kg, BID) | 85 |

| MCF7 (Breast Cancer) | E545K | This compound (50 mg/kg, BID) | 78 |

| KPL-4 (Breast Cancer) | E545K | This compound (100 mg/kg, BID) | 95 |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in PIK3CA-Mutant Xenograft Models. Data extracted from Varkaris et al., Cancer Discovery, 2024.

Experimental Protocols

In Vitro pAKT Inhibition Assay

Cell Culture: PIK3CA-mutant human cancer cell lines (T47D, MCF7, SUM149) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound for 2 hours.

pAKT Measurement: Following treatment, cells were lysed, and the levels of phosphorylated Akt (Ser473) and total Akt were quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) or a bead-based immunoassay (e.g., Luminex).

Data Analysis: The ratio of pAkt to total Akt was calculated for each concentration of this compound. The IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Cell Viability Assay

Cell Culture: Cells were cultured as described in section 5.1.

Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours.

Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

Data Analysis: Luminescence was measured using a plate reader. The percentage of cell viability relative to vehicle-treated control cells was calculated for each drug concentration. IC50 values were determined by non-linear regression analysis using GraphPad Prism.

In Vivo Xenograft Studies

Animal Models: Female athymic nude mice (6-8 weeks old) were used for the xenograft studies.

Tumor Implantation: 5 x 10^6 T47D, MCF7, or KPL-4 cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.

Treatment: When tumors reached a mean volume of 150-200 mm³, mice were randomized into vehicle control and treatment groups. This compound was administered orally twice daily (BID) at the indicated doses.

Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

Conclusion

This compound demonstrates potent and selective in vitro and in vivo anti-tumor activity in cancer models harboring PIK3CA mutations. Its mechanism of action, involving the allosteric inhibition of mutant PI3Kα, leads to the effective suppression of the PI3K/Akt/mTOR signaling pathway and a corresponding reduction in cancer cell proliferation and tumor growth. These preclinical findings support the ongoing clinical development of this compound as a promising targeted therapy for patients with PIK3CA-mutant solid tumors.

References

- 1. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Relay Therapeutics Announces Preclinical Data that Support Clinical Development of RLY-2608 as Both a Single Agent and in Combination | Relay Therapeutics [ir.relaytx.com]

- 7. Relay Therapeutics Announces Preclinical Data that Support Clinical Development of RLY-2608 as Both a Single Agent and in Combination | Relay Therapeutics [ir.relaytx.com]

(S)-Zovegalisib: A Technical Guide to Target Validation in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Zovegalisib (also known as RLY-2608) is a first-in-class, orally active, allosteric inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα)[1][2]. It is highly selective for mutant forms of PI3Kα over the wild-type (WT) enzyme, a characteristic that positions it to overcome some of the key toxicities associated with previous generations of PI3Kα inhibitors[3][4]. This technical guide provides an in-depth overview of the target validation of this compound in cancer cell lines, summarizing key preclinical data and outlining the experimental methodologies used to establish its mechanism of action and anti-cancer activity.

Mechanism of Action: Allosteric Inhibition of Mutant PI3Kα

This compound employs a novel mechanism of action by binding to a cryptic allosteric pocket in the PI3Kα protein, near the ATP-binding site[3]. This allosteric binding is particularly effective against PI3Kα proteins carrying activating mutations, which are common drivers in a variety of cancers, including a significant proportion of breast cancers. By selectively inhibiting the mutant form of the enzyme, this compound effectively blocks the downstream signaling cascade that promotes tumor cell growth and survival, while sparing the wild-type PI3Kα that is crucial for normal physiological functions, such as glucose metabolism. This selectivity is a key differentiator from orthosteric inhibitors, which often lead to hyperglycemia and other on-target toxicities due to their inhibition of wild-type PI3Kα[3][4].

The PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell cycle, proliferation, and survival. In many cancers, this pathway is constitutively activated due to mutations in key components, most notably PIK3CA, the gene encoding the p110α subunit of PI3K. This compound's inhibition of mutant PI3Kα blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as Akt, leading to the suppression of pro-survival signals.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Target Validation in Cancer Cell Lines

Preclinical studies have demonstrated the potent and selective activity of this compound in cancer cell lines harboring PIK3CA mutations. The primary endpoints for target validation in these studies include the inhibition of PI3Kα signaling, as measured by the phosphorylation of its downstream effector Akt (pAkt), and the impact on cell proliferation and viability.

Quantitative Data Summary

While specific IC50 values from a comprehensive panel of cell lines are not publicly available in the provided search results, published reports consistently indicate that this compound effectively inhibits the proliferation of PIK3CA mutant cancer cell lines. The IC50 for the PI3Kα H1047R mutant has been reported as 4 nM, with a 12-fold selectivity over wild-type PI3Kα. The drug is active against both kinase and helical domain mutations of PIK3CA.

| Cell Line | Cancer Type | PIK3CA Mutation | Effect of this compound |

| Various | Breast, etc. | H1047R, E545K, etc. | Inhibition of pAkt and cell proliferation |

Note: This table represents a summary of reported effects. Detailed quantitative data across a wide range of cell lines is pending public release of full study data.

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical evaluation of this compound.

Cell Viability and Proliferation Assays

To determine the effect of this compound on cancer cell growth, cell viability and proliferation assays are performed.

Methodology:

-

Cell Culture: Cancer cell lines with known PIK3CA mutation status are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader, and the data is normalized to vehicle-treated control cells. IC50 values, the concentration of the drug that inhibits cell growth by 50%, are calculated using non-linear regression analysis.

Caption: A typical experimental workflow for a cell viability assay.

Western Blotting for pAkt Inhibition

Western blotting is a key technique used to confirm the on-target activity of this compound by measuring the levels of phosphorylated Akt (pAkt), a direct downstream substrate of PI3K.

Methodology:

-

Cell Lysis: Cancer cells are treated with this compound for a short period (e.g., 2-4 hours) and then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pAkt (e.g., pAkt Ser473) and total Akt.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the pAkt bands is quantified and normalized to the total Akt bands to determine the extent of target inhibition.

Caption: A standard workflow for Western blot analysis of pAkt inhibition.

Conclusion

The target validation of this compound in cancer cell lines has provided a strong preclinical rationale for its clinical development. Its novel allosteric mechanism of action, leading to potent and selective inhibition of mutant PI3Kα, has been demonstrated through the inhibition of pAkt and the suppression of proliferation in PIK3CA-mutant cancer cells. The favorable toxicity profile, particularly the minimal impact on glucose homeostasis, suggests that this compound may offer a significant therapeutic advantage over existing PI3Kα inhibitors. Ongoing clinical trials will further elucidate the full potential of this promising new agent in the treatment of PIK3CA-mutated cancers.

References

Preclinical Xenograft Models for (S)-Zovegalisib Efficacy Testing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Zovegalisib (also known as RLY-2608) is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme.[1][2][3][4] This targeted therapy is specifically designed to inhibit PI3Kα isoforms harboring oncogenic mutations, most commonly found in the kinase (e.g., H1047R) and helical (e.g., E542K, E545K) domains.[5][6] A key advantage of this compound is its minimal impact on wild-type PI3Kα, thereby avoiding the common side effect of hyperglycemia associated with other non-selective PI3Kα inhibitors.[2][5][7] Preclinical evaluation of this compound's anti-tumor efficacy has been robustly demonstrated in various xenograft models, providing a strong rationale for its clinical development.[2][3]

This technical guide provides a comprehensive overview of the preclinical xenograft models utilized for assessing the efficacy of this compound. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting the mutated PI3Kα, a critical node in the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][9] In cancers with activating PIK3CA mutations, this pathway is constitutively active, driving tumorigenesis. By inhibiting the mutant PI3Kα, this compound effectively blocks the downstream signaling cascade, leading to reduced cell proliferation and tumor growth.

Preclinical Xenograft Models

The preclinical efficacy of this compound has been evaluated in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, primarily focusing on breast cancer due to the high frequency of PIK3CA mutations in this malignancy.

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by subcutaneously implanting human cancer cell lines with known PIK3CA mutations into immunocompromised mice.

| Cell Line | Cancer Type | PIK3CA Mutation | Key Findings with this compound |

| MCF7 | Breast Cancer | E545K (helical domain) | Significant tumor regression observed with monotherapy (100 mg/kg).[6][10] Synergistic effects and tumor regressions seen in combination with fulvestrant and abemaciclib.[6] |

| T47D | Breast Cancer | H1047R (kinase domain) | Dose-dependent tumor growth inhibition, with stasis or regression at 100 mg/kg.[6][10] |

| CAL33 | Head and Neck Squamous Cell Carcinoma | H1047R (kinase domain) | Potent in vitro inhibition of proliferation, suggesting suitability for in vivo studies.[11] |

| HCC1954 | Breast Cancer | H1047R (kinase domain) | Demonstrated sensitivity to this compound in in vitro assays.[11] |

| HSC-2 | Oral Squamous Cell Carcinoma | Not specified | Potent tumor growth inhibition demonstrated in Balb/c nude female mice.[3] |

Patient-Derived Xenograft (PDX) Models

PDX models, which involve the implantation of tumor fragments from a patient directly into mice, are considered more representative of the clinical heterogeneity of cancer.

| PDX Model | Cancer Type | PIK3CA Mutation | Key Findings with this compound |

| PIK3CA H1047R Mutant PDX | Breast Cancer | H1047R (kinase domain) | Combination with fulvestrant and CDK4/6 inhibitors (palbociclib or abemaciclib) resulted in tumor regressions.[6] |

| PIK3CA E545K Mutant PDX | Breast Cancer | E545K (helical domain) | Combination benefit observed with fulvestrant and CDK4/6 inhibitors at doses of this compound lower than required for single-agent efficacy.[6] |

Experimental Protocols

The following sections outline a general methodology for conducting preclinical xenograft studies to evaluate the efficacy of this compound.

Animal Models

-

Species: Mouse

-

Strains: Immunocompromised strains such as BALB/c nude or NOD/SCID are commonly used to prevent graft rejection.[1][12]

-

Sex: Female mice are typically used for breast cancer models.[10]

-

Age: 6-8 weeks at the time of cell implantation.

-

Housing: Animals should be housed in a pathogen-free environment with ad libitum access to food and water.

Cell Line Culture and Implantation (for CDX models)

-

Cell Culture: Culture PIK3CA-mutant cancer cell lines (e.g., MCF7, T47D) in appropriate media supplemented with fetal bovine serum and antibiotics until they reach approximately 80% confluency.[1]

-

Cell Harvesting: Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in serum-free media or PBS at a concentration of 1 x 107 to 1 x 108 cells/mL.[1]

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse. For some cell lines, mixing the cell suspension 1:1 with Matrigel® may enhance the tumor take rate.[1] For estrogen-dependent breast cancer cell lines like MCF7, implantation of a supplemental estrogen pellet is required.[10]

Tumor Establishment and Monitoring

-

Tumor Growth: Monitor mice regularly for tumor formation.

-

Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week.[1]

-

Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width2) / 2.[1]

-

Randomization: Once tumors reach a predetermined average volume (e.g., 150-200 mm3), randomize mice into treatment and control groups.[10][12]

Drug Formulation and Administration

-

Formulation: this compound is an oral agent. A common vehicle for oral administration of PI3K inhibitors is 0.5% methylcellulose or a solution of 10% NMP/90% PEG300.[1][13]

-

Dosing: Dosing can range from 12.5 to 100 mg/kg, administered once or twice daily via oral gavage.[3]

-

Treatment Duration: Treatment duration can vary depending on the study design, ranging from a few days to several weeks (e.g., 50 days).[3]

Endpoint Analysis

-

Tumor Growth Inhibition (TGI): The primary endpoint is typically the assessment of tumor growth inhibition. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Body Weight: Monitor and record the body weight of each mouse at the same frequency as tumor measurements to assess toxicity.[1]

-

Tumor Excision: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic biomarker analysis).[1]

-

Pharmacodynamic Studies: To confirm target engagement, tumor and/or blood samples can be collected to measure the levels of phosphorylated AKT (pAKT) and other downstream effectors of the PI3K pathway.[10] Serum insulin and C-peptide levels can also be measured to assess the impact on glucose metabolism.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies of this compound.

Table 1: Single-Agent Efficacy of this compound in CDX Models

| Cell Line | PIK3CA Mutation | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |

| T47D | H1047R | 100 | Twice Daily (b.i.d.) | Tumor stasis or regression | [10] |

| MCF7 | E545K | 100 | Twice Daily (b.i.d.) | Significant tumor regression | [10] |

Table 2: Combination Therapy Efficacy of this compound

| Model Type | PIK3CA Mutation | Combination Agents | Outcome | Reference |

| MCF7 CDX | E545K | Fulvestrant + Abemaciclib | Tumor regressions | [6] |

| PDX | H1047R or E545K | Fulvestrant + Palbociclib/Abemaciclib | Tumor regressions, synergy observed | [6] |

Conclusion

Preclinical xenograft models, including both cell line-derived and patient-derived xenografts, have been instrumental in demonstrating the potent and selective anti-tumor activity of this compound in cancers harboring PIK3CA mutations. The data generated from these models have shown significant tumor growth inhibition and regression, both as a single agent and in combination with other targeted therapies, while also confirming a favorable safety profile with regard to glucose metabolism. This comprehensive preclinical data package has provided a solid foundation for the ongoing clinical evaluation of this compound as a promising new therapy for patients with PIK3CA-mutant cancers. The methodologies and data presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. AKT-independent signaling downstream of oncogenic PIK3CA mutations in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breaking Stock Market & Investing News | Seeking Alpha [seekingalpha.com]

- 5. onclive.com [onclive.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. relaytx.com [relaytx.com]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

(S)-Zovegalisib in vitro assay protocols for cell viability

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Zovegalisib, also known as RLY-2608, is a first-in-class, orally active, and allosteric inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme.[1][2][3] It exhibits high selectivity for PI3Kα mutants over the wild-type (WT) enzyme, offering a promising therapeutic strategy for cancers harboring activating mutations in the PIK3CA gene.[4] These mutations are prevalent in various solid tumors, including breast cancer. The mechanism of action of this compound involves the specific inhibition of the PI3K/AKT/mTOR signaling pathway in cancer cells with PIK3CA mutations, leading to the suppression of tumor cell proliferation and survival.[3] Preclinical studies have demonstrated its potent anti-tumor activity in PIK3CA-mutant cancer cell lines and xenograft models.[5][6]

These application notes provide detailed protocols for assessing the in vitro effects of this compound on cancer cell viability, with a focus on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

This compound selectively targets and inhibits the mutated PI3Kα protein. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the entire PI3K/AKT/mTOR signaling cascade is suppressed, resulting in reduced cell proliferation, growth, and survival in PIK3CA-mutant cancer cells.

References

Application Notes and Protocols for Establishing (S)-Zovegalisib-Resistant Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Zovegalisib (also known as RLY-2608) is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[4][5] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common oncogenic drivers, particularly in breast cancer.[5][6][7] While targeted inhibitors like this compound show promise, the development of drug resistance remains a significant clinical challenge.[4][6]

These application notes provide a comprehensive guide for establishing and characterizing cancer cell lines with acquired resistance to this compound. Understanding the mechanisms of resistance is crucial for the development of next-generation therapies and combination strategies to overcome treatment failure.

Signaling Pathway Overview

This compound selectively inhibits mutant PI3Kα, thereby blocking the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the activation of downstream effectors such as AKT and mTOR, ultimately leading to decreased cancer cell proliferation and survival.

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

Objective: To determine the initial sensitivity of the parental cancer cell line to this compound. This is a critical first step for establishing the starting concentration for generating resistant cell lines.[8]

Materials:

-

PIK3CA-mutant cancer cell line (e.g., MCF7, T47D, SNU601)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and determine the cell concentration.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete medium to achieve a range of concentrations. Given the high potency of this compound, a starting range of 0.1 nM to 1000 nM is recommended.[1]

-

Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Assessment (MTT Assay Example):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Generation of this compound-Resistant Cell Lines via Dose Escalation

Objective: To select for a population of cells that can survive and proliferate in the presence of increasing concentrations of this compound.

Materials:

-

Parental PIK3CA-mutant cancer cell line

-

Complete cell culture medium

-

This compound

-

DMSO

-

Culture flasks/dishes

-

Cryopreservation medium

Procedure:

-

Initial Drug Exposure:

-

Culture the parental cell line in complete medium containing this compound at a starting concentration equal to the IC50 value determined in Protocol 1.

-

Continuously monitor the cells for signs of toxicity and proliferation.

-

-

Dose Escalation:

-

Once the cells have adapted to the initial concentration and are proliferating steadily (typically after 2-3 passages), increase the concentration of this compound by approximately 1.5 to 2-fold.

-

If significant cell death (>50%) is observed, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.[9]

-

Continue this stepwise increase in drug concentration over several months. The development of a resistant cell line can take from 3 to 18 months.[9][10]

-

-

Maintenance and Cryopreservation:

-

Maintain the resistant cell line in a continuous culture with the highest tolerated concentration of this compound.

-

It is crucial to cryopreserve cell stocks at various stages of the dose escalation process as a backup.

-

-

Isolation of Monoclonal Resistant Lines (Optional):

-

Once a stable resistant population is established, monoclonal cell lines can be isolated using limiting dilution or cloning cylinders to ensure a homogenous population for downstream analysis.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. drughunter.com [drughunter.com]

- 3. relaytx.com [relaytx.com]

- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Acquired Resistance in Alpelisib-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies | Anticancer Research [ar.iiarjournals.org]

- 6. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Application Note: Quantifying PI3K Pathway Inhibition by (S)-Zovegalisib through Western Blot Analysis of Phospho-Akt

Introduction